3-Hydrazinyl-2-nitropyridine

Vue d'ensemble

Description

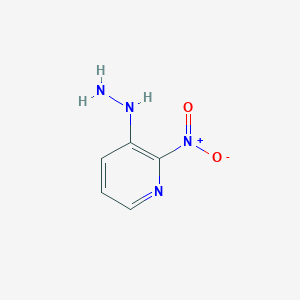

3-Hydrazinyl-2-nitropyridine is a derivative of pyridine, a heterocyclic organic compound. . The structure of this compound consists of a pyridine ring substituted with a hydrazinyl group at the 3-position and a nitro group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydrazinyl-2-nitropyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Another method involves the reduction of the corresponding diazonium salts . This method is also effective for producing substituted hydrazinopyridines.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthetic routes but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydrazinyl-2-nitropyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted hydrazinyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

3-Hydrazinyl-2-nitropyridine derivatives have been investigated for their anticancer properties. Research indicates that compounds derived from this structure can act as microtubule-targeting agents, inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cells. For instance, specific 3-nitropyridine analogues demonstrated potent anti-proliferative effects against various cancer cell lines, with IC50 values below 10 nM, indicating strong potential for use in cancer therapy . The ability to selectively target rapidly dividing cancer cells while sparing normal cells is a significant advantage in developing effective anticancer drugs.

Neurodegenerative Disease Treatment

Compounds containing the hydrazinyl group have been identified as multi-target inhibitors for Alzheimer's disease. These compounds can inhibit key enzymes involved in the disease's pathology, such as BACE1, which plays a crucial role in amyloid-beta production . The design of these inhibitors aims to address the multifaceted nature of Alzheimer's, providing a promising avenue for therapeutic intervention.

Antimicrobial and Antiviral Properties

Research has highlighted the antimicrobial and antiviral activities of pyridine derivatives, including those containing the hydrazinyl moiety. These compounds have shown efficacy against various pathogens, which is particularly relevant in the context of emerging infectious diseases like COVID-19. The presence of nitro groups and hydrazine functionalities enhances their biological activity, making them suitable candidates for further development as antimicrobial agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions or other synthetic methodologies that allow for the introduction of hydrazine and nitro groups onto pyridine rings. This versatility in synthesis enables researchers to create a library of derivatives with varied biological activities. For instance, studies have reported the synthesis of several hydrazinylpyridine derivatives that exhibit enhanced pharmacological properties compared to their parent compounds .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Hydrazinyl-2-nitropyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .

Comparaison Avec Des Composés Similaires

3-Hydrazinyl-2-nitropyridine can be compared with other similar compounds, such as:

2-Hydrazinyl-3-nitropyridine: Similar structure but with different substitution positions.

3-Hydroxy-2-nitropyridine: Contains a hydroxy group instead of a hydrazinyl group.

4-Hydroxy-3-nitropyridine: Similar structure but with different substitution positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-Hydrazinyl-2-nitropyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-nitropyridine with hydrazine. The resulting compound can undergo further modifications to create derivatives with enhanced biological activities. For instance, variations in the nitro and hydrazine substituents can lead to compounds with different pharmacological profiles.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Compounds derived from hydrazinyl-nitropyridines have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms .

- Neuroprotective Effects : The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's. Inhibitors of MAO can help increase levels of neurotransmitters, potentially alleviating symptoms associated with these disorders .

Case Studies

- Monoamine Oxidase Inhibition : A study focused on the inhibitory effects of various hydrazone derivatives, including those related to this compound. The most potent derivatives showed IC50 values in the low micromolar range against MAO-A and MAO-B, indicating strong potential for treating neurodegenerative diseases .

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy of hydrazone derivatives against common pathogens. The results indicated that several derivatives exhibited significant activity, suggesting that modifications to the hydrazine or nitro groups could enhance their effectiveness .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(2-nitropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZQSXUZWRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482331 | |

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57115-43-2 | |

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.